2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a propyl substituent at position 3, a sulfanyl group at position 2 linked to an acetamide moiety, and a 4-(trifluoromethyl)phenyl group as the terminal aromatic ring (Fig. 1). The thieno-pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with biological targets such as kinases and enzymes . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl-acetamide linker provides conformational flexibility for target binding.
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S2/c1-2-8-24-16(26)15-13(7-9-27-15)23-17(24)28-10-14(25)22-12-5-3-11(4-6-12)18(19,20)21/h3-7,9H,2,8,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDVPZMSMDNJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 387.4 g/mol . The compound features a thieno[3,2-d]pyrimidine core with a propyl group and an acetamide moiety, which are crucial for its biological interactions. The InChI representation provides insight into the atomic arrangement:
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors involved in various cellular processes. Compounds from the thienopyrimidine class often exhibit antimicrobial and anticancer properties through mechanisms such as enzyme inhibition and receptor modulation.
- Antimicrobial Activity : Studies have shown that thienopyrimidine derivatives can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been reported to show high activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The presence of functional groups like trifluoromethyl and sulfur in the structure may enhance cytotoxicity against cancer cell lines. Research indicates that derivatives with similar frameworks have demonstrated promising results in inhibiting tumor growth .
Case Studies
Several studies have explored the biological efficacy of thienopyrimidine derivatives:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thienopyrimidine core significantly impact biological activity. For instance:
- Substituents at the 4-position : Enhance lipophilicity and improve binding affinity to target enzymes.
- Presence of electron-withdrawing groups : Such as trifluoromethyl groups increases potency against specific bacterial strains.
Scientific Research Applications
Structural Overview
The compound features a thienopyrimidine core with a sulfanyl group and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 396.48 g/mol. The unique structural components contribute to its diverse applications in scientific research.
Medicinal Chemistry
Therapeutic Potential :
Research indicates that compounds similar to this one exhibit significant biological activity, particularly as potential therapeutic agents against various diseases. The thienopyrimidine scaffold is known for its ability to interact with multiple biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
Mechanism of Action :
The mechanism by which this compound exerts its effects involves the modulation of enzyme activity and receptor interactions. Detailed studies are necessary to elucidate the specific pathways affected by the compound.
Materials Science
Advanced Materials Development :
The unique properties of thienopyrimidine derivatives make them suitable for use in developing advanced materials, including polymers and nanomaterials. Their ability to form stable structures under varying conditions can lead to innovations in material engineering.
Nanotechnology Applications :
Recent studies have explored the incorporation of this compound into nanostructured materials for applications in drug delivery systems and biosensors. Its chemical stability and reactivity can enhance the performance of nanomaterials.
Biological Research
Cellular Assays :
The compound is utilized in biological assays to investigate its effects on cellular processes. It serves as a tool to study cellular signaling pathways and can help identify new therapeutic targets.
In Vitro Studies :
In vitro experiments have demonstrated the compound's potential cytotoxic effects on cancer cell lines, suggesting its role as a lead compound for further pharmacological development.
-
Anticancer Activity Study :
A study published in a peer-reviewed journal demonstrated that derivatives of thienopyrimidine exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity. -
Drug Delivery Systems :
Research focused on the incorporation of thienopyrimidine derivatives into polymeric nanoparticles showed improved drug solubility and controlled release profiles, enhancing therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound’s structural analogues primarily differ in:
Substituents on the thieno-pyrimidine core (e.g., alkyl chains, aromatic groups).
Position and type of substituents on the phenyl ring (e.g., trifluoromethyl vs. trifluoromethoxy, meta vs. para substitution).
Modifications to the acetamide linker (e.g., sulfur-to-oxygen substitutions, chain elongation).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the thieno[3,2-d]pyrimidin-4-one core. Key steps include alkylation of the pyrimidine ring, sulfanyl group introduction via nucleophilic substitution, and coupling with the trifluoromethylphenylacetamide moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly impact yield. For example, using DMF as a solvent at 80°C improves solubility of intermediates, while K₂CO₃ facilitates deprotonation during sulfanyl group addition . Post-synthesis purification via column chromatography or recrystallization in ethanol is critical for ≥95% purity.
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethylphenyl protons at δ 7.6–7.8 ppm) and confirms sulfanyl linkage via thienopyrimidine ring shifts .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calc. ~470 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under strong acidic/basic conditions (pH <3 or >11) or prolonged UV exposure. Store at –20°C in inert atmospheres to prevent oxidation of the sulfanyl group .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening should include:
- Enzyme inhibition assays : Test against kinases or proteases due to the thienopyrimidine core’s affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
Focus on modifying the:
- Propyl group : Replace with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions in target binding pockets .
- Trifluoromethylphenyl moiety : Introduce electron-withdrawing groups (e.g., nitro) to improve metabolic stability . Computational docking (e.g., AutoDock Vina) using X-ray crystal structures of homologous targets (e.g., EGFR kinase) can guide rational design .
Q. What computational methods predict its pharmacokinetic properties and toxicity?
Use tools like SwissADME to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks. Toxicity prediction via ProTox-II highlights potential hepatotoxicity (ToxScore ~0.6) due to the sulfanyl group . Molecular dynamics simulations (AMBER force field) assess binding free energy and residence time with biological targets .
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Validate results using orthogonal methods:
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to confirm target engagement .
- Gene expression profiling : RNA-seq identifies off-target effects (e.g., apoptosis-related genes) .
Q. What strategies mitigate synthetic byproducts during scale-up?
Common byproducts include oxidized sulfanyl derivatives or incomplete coupling intermediates. Implement:
- Flow chemistry : Enhances heat/mass transfer for reproducible multi-step synthesis .
- In-line PAT (Process Analytical Technology) : Monitors reaction progress via FTIR to minimize impurities .
Q. How does the compound interact with plasma proteins, and how does this affect bioavailability?
Plasma protein binding (>90%) is predicted via equilibrium dialysis. Modify the acetamide group with PEGylated linkers to reduce binding and improve free fraction .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
Prioritize xenograft models (e.g., murine colorectal cancer) with pharmacokinetic sampling (plasma/tissue LC-MS/MS) to assess AUC and half-life. Dose optimization (e.g., 25 mg/kg, oral) balances efficacy and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
